3-Chloro-2,6-difluoropyridine
Overview
Description
3-Chloro-2,6-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a chlorine atom
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-chloro-2,6-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for various biological applications , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could influence the bioavailability of this compound.
Result of Action
As a fluoropyridine, it is known to have unique physical, chemical, and biological properties that could result in various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a mixture of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of sulfolane and dimethyl sulfoxide (DMSO) as solvents, along with cesium fluoride (CsF) and potassium fluoride (KF) as fluorinating agents, has been reported to be effective in producing high-purity 2,3,5-trichloropyridine, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to achieve coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-2,6-difluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the chlorine atom at position 3, resulting in different reactivity and applications.
3-Chloro-2-fluoropyridine: Contains only one fluorine atom, leading to variations in chemical behavior and uses.
2,3,5-Trichloropyridine: Contains three chlorine atoms, making it more reactive in certain substitution reactions.
Uniqueness: 3-Chloro-2,6-difluoropyridine is unique due to the combination of chlorine and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of chemical compounds.
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNLQDXRCOTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482805 | |
Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-56-7 | |
Record name | 3-Chloro-2,6-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52208-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CHLORO-2,6-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,6-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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